

Technical Guide: N-Methoxy-N,2-dimethylbenzamide (CAS 130250-61-2)

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Compound of Interest

Compound Name:	<i>N</i> -Methoxy- <i>N</i> ,2-dimethylbenzamide
Cat. No.:	B158466

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the identification, properties, and synthesis of **N**-Methoxy-**N**,2-dimethylbenzamide, a valuable reagent in organic synthesis.

Chemical Identification and Properties

N-Methoxy-**N**,2-dimethylbenzamide, also known as 2,N-dimethyl-*N*-methoxybenzamide, is a member of the Weinreb amide family. These amides are notable for their utility in the synthesis of ketones and aldehydes due to their resistance to over-addition of organometallic reagents.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	N-Methoxy-N,2-dimethylbenzamide
Synonyms	2,N-Dimethyl-N-methoxybenzamide, SKL767, Benzamide, N-methoxy-N,2-dimethyl-
CAS Number	130250-61-2 [1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1]
Molecular Weight	179.22 g/mol [1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Boiling Point	316.6 ± 21.0 °C (Predicted)	[1]
Density	1.070 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Safety and Handling

N-Methoxy-N,2-dimethylbenzamide is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Work in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[1\]](#)

Table 3: Hazard and Precautionary Statements

GHS Classification	Hazard Statements	Precautionary Statements
Acute toxicity, oral (Category 4)	H302: Harmful if swallowed	P264, P270, P301+P312, P330, P501
Skin irritation (Category 2)	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362
Eye irritation (Category 2A)	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity – single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis

N-Methoxy-N,2-dimethylbenzamide can be synthesized via the formation of a Weinreb amide. A general and robust method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: Synthesis of N-Methoxy-N,2-dimethylbenzamide

This protocol is a general procedure for the synthesis of Weinreb amides and can be adapted for **N-Methoxy-N,2-dimethylbenzamide** starting from 2-methylbenzoic acid.

Materials:

- 2-Methylbenzoic acid
- Oxalyl chloride or Thionyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine or Triethylamine

- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Anhydrous work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

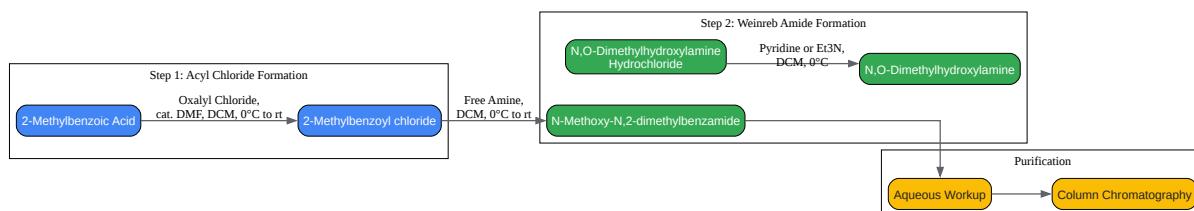
Step 1: Formation of 2-Methylbenzoyl chloride

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoic acid in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
- Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methylbenzoyl chloride. This is often used in the next step without further purification.

Step 2: Formation of N-Methoxy-N,2-dimethylbenzamide

- In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.
- Cool the suspension to 0 °C and slowly add a base, such as pyridine or triethylamine (approximately 2.2 equivalents), to neutralize the hydrochloride salt and generate the free amine.
- Slowly add the crude 2-methylbenzoyl chloride from Step 1 to the stirred suspension of the free amine at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **N-Methoxy-N,2-dimethylbenzamide**.



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Caption: Synthesis of **N-Methoxy-N,2-dimethylbenzamide**.

Spectral Data

The structural confirmation of **N-Methoxy-N,2-dimethylbenzamide** is achieved through various spectroscopic techniques. Due to restricted rotation around the amide C-N bond, the ¹H and ¹³C NMR spectra of ortho-substituted N-methoxy-N-methyl benzamides can exhibit

broad signals or multiple signals for the N-methoxy and N-methyl groups at room temperature. These signals tend to sharpen at higher temperatures.

Table 4: Predicted and Reported NMR Data

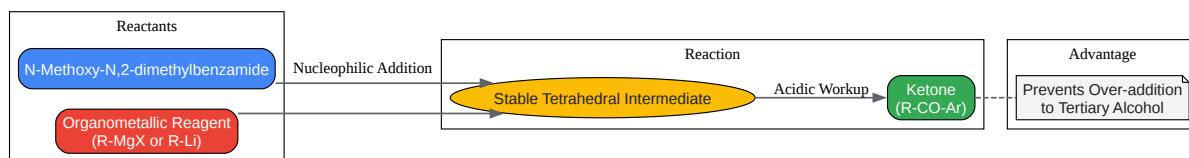
Nucleus	Predicted Chemical Shift (δ , ppm)	Reported Chemical Shift for ortho-substituted analogs (δ , ppm)
^1H NMR	Aromatic protons: ~7.2-7.4	Aromatic protons: 7.18-7.26 (m)
N-CH ₃ : ~3.2-3.4	N-CH ₃ : 2.98-3.45 (broad humps or singlets)	
O-CH ₃ : ~3.7-3.8	O-CH ₃ : 3.70-3.82 (broad hump or singlet)	
Ar-CH ₃ : ~2.3-2.5	-	
^{13}C NMR	Carbonyl (C=O): ~168-170	Carbonyl (C=O): 167.9
Aromatic carbons: ~125-140	Aromatic carbons: 126.2, 127.2, 128.9, 129.9, 132.1, 134.7	
N-CH ₃ : ~32-34	N-CH ₃ : 31.8 (broad)	
O-CH ₃ : ~60-62	O-CH ₃ : 60.9	
Ar-CH ₃ : ~19-21	-	

Note: Specific spectral data for **N-Methoxy-N,2-dimethylbenzamide** (CAS 130250-61-2) is limited in the public domain. The provided data is based on predictions and reported data for structurally similar compounds.

Applications in Research and Development

N-Methoxy-N,2-dimethylbenzamide, as a Weinreb amide, is a key intermediate in organic synthesis. Its primary application lies in the controlled formation of ketones and aldehydes. The Weinreb amide functionality allows for the addition of a single equivalent of an organometallic

reagent (e.g., Grignard or organolithium reagents) to the carbonyl group, followed by acidic workup to yield the corresponding ketone without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an invaluable tool for the construction of complex molecules in medicinal chemistry and drug discovery.



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Caption: Reaction pathway of a Weinreb amide.

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References

- 1. 2,N-DIMETHYL-N-METHOXYBENZAMIDE | 130250-61-2 [amp.chemicalbook.com]
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